Hexa(p-carboxyphenoxy)cyclotriphosphazene
Overview
Description
Hexa(p-carboxyphenoxy)cyclotriphosphazene is a derivative of cyclotriphosphazene, a compound characterized by a cyclic backbone of alternating phosphorus and nitrogen atoms. This compound is known for its unique structure, which includes six p-carboxyphenoxy groups attached to the cyclotriphosphazene ring.
Preparation Methods
Hexa(p-carboxyphenoxy)cyclotriphosphazene can be synthesized through a multi-step process. The initial step involves the nucleophilic substitution of hexachlorocyclotriphosphazene with 4-hydroxybenzoic acid to form the intermediate hexa(p-hydroxyphenoxy)cyclotriphosphazene. This intermediate is then subjected to further reactions to introduce the carboxyl groups, resulting in the formation of this compound .
In industrial settings, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions typically include controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Chemical Reactions Analysis
Hexa(p-carboxyphenoxy)cyclotriphosphazene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the p-carboxyphenoxy groups can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The carboxyl groups in the compound can undergo oxidation to form carboxylate ions or reduction to form alcohols.
Condensation Reactions: The compound can react with other molecules to form larger structures through condensation reactions, which involve the elimination of small molecules like water.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Hexa(p-carboxyphenoxy)cyclotriphosphazene has a wide range of applications in scientific research:
Materials Science: The compound is used in the development of flame-retardant materials due to its thermal stability and ability to form protective char layers.
Nanotechnology: It is employed in the synthesis of nanoparticles for drug delivery systems.
Chemistry: The compound is used as a building block for the synthesis of complex organic molecules and polymers.
Mechanism of Action
The mechanism of action of hexa(p-carboxyphenoxy)cyclotriphosphazene involves its interaction with various molecular targets and pathways. In drug delivery systems, the compound’s nanoparticles can encapsulate therapeutic agents and release them in a controlled manner at the target site. This targeted delivery enhances the efficacy of the therapeutic agents while minimizing side effects .
In flame-retardant materials, the compound forms a protective char layer upon exposure to heat, which acts as a barrier to prevent the spread of flames . The carboxyl groups in the compound also contribute to its ability to form stable complexes with metal ions, which can further enhance its flame-retardant properties .
Comparison with Similar Compounds
Hexa(p-carboxyphenoxy)cyclotriphosphazene can be compared with other cyclotriphosphazene derivatives, such as:
Hexa(p-hydroxyphenoxy)cyclotriphosphazene: This compound lacks the carboxyl groups present in this compound, which limits its applications in certain fields.
Hexa(p-aminophenoxy)cyclotriphosphazene:
Hexa(p-methoxyphenoxy)cyclotriphosphazene: The presence of methoxy groups in this compound provides different chemical properties compared to the carboxyl groups in this compound.
The uniqueness of this compound lies in its combination of carboxyl groups and the cyclotriphosphazene core, which imparts distinct chemical and physical properties that are advantageous for various applications .
Properties
IUPAC Name |
4-[[2,3,4,4,6-pentakis(4-carboxyphenoxy)-1,3,5-triaza-2,4λ5,6-triphosphacyclohex-4-en-1-yl]oxy]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H30N3O18P3/c46-37(47)25-1-13-31(14-2-25)58-44-64(60-33-17-5-27(6-18-33)39(50)51)43-66(62-35-21-9-29(10-22-35)41(54)55,63-36-23-11-30(12-24-36)42(56)57)45(59-32-15-3-26(4-16-32)38(48)49)65(44)61-34-19-7-28(8-20-34)40(52)53/h1-24H,(H,46,47)(H,48,49)(H,50,51)(H,52,53)(H,54,55)(H,56,57) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUVHNMSYKXWOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)ON2P(N=P(N(P2OC3=CC=C(C=C3)C(=O)O)OC4=CC=C(C=C4)C(=O)O)(OC5=CC=C(C=C5)C(=O)O)OC6=CC=C(C=C6)C(=O)O)OC7=CC=C(C=C7)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H30N3O18P3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201031892 | |
Record name | Hexa(p-carboxyphenoxy)cyclotriphosphazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201031892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
957.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69322-61-8 | |
Record name | Hexa(p-carboxyphenoxy)cyclotriphosphazene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069322618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexa(p-carboxyphenoxy)cyclotriphosphazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201031892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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